molecular formula C12H10Cl2N2OS B2613449 2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide CAS No. 1153467-73-2

2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2613449
CAS No.: 1153467-73-2
M. Wt: 301.19
InChI Key: AACQTHSUIZJFPK-UHFFFAOYSA-N
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Description

2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide typically involves a multi-step process. One common method starts with the chlorination of pyridine to introduce chlorine atoms at the 2 and 6 positions. This is followed by the formation of the carboxamide group through the reaction with an appropriate amine. The thiophene moiety is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-N-methylpyridine-4-carboxamide: Lacks the thiophene moiety, which may affect its biological activity and chemical properties.

    N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide: Does not have chlorine substitutions, potentially altering its reactivity and applications.

Uniqueness

The presence of both chlorine atoms and the thiophene moiety in 2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide makes it unique

Properties

IUPAC Name

2,6-dichloro-N-methyl-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-16(6-8-2-3-18-7-8)12(17)9-4-10(13)15-11(14)5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACQTHSUIZJFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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